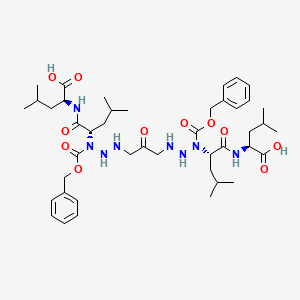

1,3-Bis-(Z-Leu-Leu)-diaminoacetone

Description

Genesis and Chemical Significance of the Compound

The development of 1,3-Bis-(Z-Leu-Leu)-diaminoacetone stems from a long history of research into peptidyl ketones as inhibitors of proteases, enzymes that cleave peptide bonds. iaea.orgku.edu Classes of compounds like peptidyl chloromethyl ketones and diazomethyl ketones were foundational in establishing the principle of affinity labeling, where a reactive chemical group on a peptide-like scaffold is used to specifically target and inactivate an enzyme. iaea.orgmdpi.com

The specific genesis of this compound, or (Z-LL)₂ Ketone, is documented in a 2000 study by Weihofen and colleagues, who designed it as a novel inhibitor to investigate a specific proteolytic activity within the cell membrane. medchemexpress.comrndsystems.com Its chemical significance lies in its design as a highly specific inhibitor of a particular class of cysteine proteases. sigmaaldrich.comscbt.com The ketone group within the diaminoacetone core is the key reactive "warhead," while the attached Z-Leu-Leu moieties provide the specificity, guiding the molecule to its intended enzyme target. nih.gov The symmetrical, dimeric nature of the molecule is a distinguishing feature that contributes to its inhibitory mechanism.

Positioning within Advanced Peptidomimetic Research

This compound is a prime example of a transition-state analog inhibitor. Its central ketone group is thought to mimic the tetrahedral transition state of a peptide bond during enzymatic hydrolysis. nih.gov This allows it to bind tightly within the enzyme's active site. In the broader context of peptidomimetic research, this compound serves as a valuable tool for several reasons:

Enhanced Stability: Unlike natural peptides, which are quickly degraded by proteases, this compound's backbone is not a standard peptide bond, granting it greater stability in biological systems. chemimpex.com

High Potency and Selectivity: The molecule was engineered for high potency against its specific target, with an inhibitory concentration (IC₅₀) in the nanomolar range, while showing minimal activity against other related enzymes. sigmaaldrich.comrndsystems.com

Probing Biological Pathways: Its ability to selectively block a single step in a complex biological process makes it an ideal chemical probe to elucidate the function of specific enzymes and pathways. ku.edumedchemexpress.comnih.gov

The design and synthesis of such targeted inhibitors are central to medicinal chemistry and chemical biology, aiming to create tools and potential therapeutic leads that can precisely modulate biological functions. nih.govacs.org

Overview of Key Academic Research Domains

The primary application of this compound is as a selective inhibitor of Signal Peptide Peptidase (SPP) , an intramembrane aspartyl protease. sigmaaldrich.com This enzyme is responsible for the cleavage of signal peptides after they have been cleaved from pre-proteins.

Key research findings associated with this compound include:

Mechanism of SPP: Research has utilized (Z-LL)₂ Ketone to demonstrate that SPP-mediated cleavage is required for the release of certain signal peptide fragments from the membrane into the cytosol. medchemexpress.com

Inhibitory Profile: It specifically and efficiently inhibits the processing of the pre-prolactin (p-Prl) signal peptide with an IC₅₀ value of approximately 50 nM. sigmaaldrich.comrndsystems.comglpbio.com Crucially, it has been shown to have no significant effect on the activity of other proteases, including general signal peptidases, lysosomal cathepsins, or the proteasome, even at concentrations up to 100 µM. sigmaaldrich.comsigmaaldrich.com This high degree of selectivity is what makes it a superior research tool compared to less specific protease inhibitors.

Virology Research: The compound has been employed to study the life cycle of certain viruses. For instance, it was found to reduce the replication of Herpes Simplex Virus-1 (HSV-1) both in cell cultures and in vivo, suggesting that the activity of the host cell's SPP is important for viral infectivity. rndsystems.com

Compound Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 313664-40-3 sigmaaldrich.comglpbio.com |

| Molecular Formula | C₄₃H₆₄N₆O₉ chemimpex.comglpbio.com |

| Molecular Weight | 809.0 g/mol sigmaaldrich.comchemimpex.com |

| Common Synonyms | (Z-LL)₂ Ketone, 1,3-di-(N-Carboxybenzoyl-L-leucyl-L-leucyl)amino Acetone sigmaaldrich.comscbt.com |

Table 2: Biological Activity Profile

| Target / Assay | Activity | Reference |

|---|---|---|

| Signal Peptide Peptidase (SPP) | IC₅₀ ≈ 50 nM | sigmaaldrich.comrndsystems.com |

| Proteasome Complex | No significant inhibition at 100 µM | sigmaaldrich.com |

| Lysosomal Cathepsins | No significant inhibition | sigmaaldrich.comsigmaaldrich.com |

| Signal Peptidases | No significant inhibition | sigmaaldrich.comsigmaaldrich.com |

| HSV-1 Replication | Reduces viral replication in vitro and in vivo | rndsystems.com |

Properties

Molecular Formula |

C43H66N8O11 |

|---|---|

Molecular Weight |

871.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[3-[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]-phenylmethoxycarbonylamino]hydrazinyl]-2-oxopropyl]hydrazinyl]-phenylmethoxycarbonylamino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C43H66N8O11/c1-27(2)19-34(40(55)56)46-38(53)36(21-29(5)6)50(42(59)61-25-31-15-11-9-12-16-31)48-44-23-33(52)24-45-49-51(43(60)62-26-32-17-13-10-14-18-32)37(22-30(7)8)39(54)47-35(41(57)58)20-28(3)4/h9-18,27-30,34-37,44-45,48-49H,19-26H2,1-8H3,(H,46,53)(H,47,54)(H,55,56)(H,57,58)/t34-,35-,36-,37-/m0/s1 |

InChI Key |

DSAQIPNHPXOMGS-BQYLNSIHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N(C(=O)OCC1=CC=CC=C1)NNCC(=O)CNNN([C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(C)C)N(C(=O)OCC1=CC=CC=C1)NNCC(=O)CNNN(C(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Bis Z Leu Leu Diaminoacetone

Strategic Approaches to the Diaminoacetone Scaffold Formation

The foundation of 1,3-Bis-(Z-Leu-Leu)-diaminoacetone is the 1,3-diaminoacetone scaffold. This small, difunctional molecule serves as a crucial starting point for the subsequent attachment of peptide chains. sigmaaldrich.com

Nucleophilic Substitution Reactions for 1,3-Diaminoacetone Core

A primary and well-documented method for synthesizing the 1,3-diaminoacetone core involves nucleophilic substitution reactions. The most common approach utilizes 1,3-dichloroacetone (B141476) as the starting material. In this reaction, the chlorine atoms, being good leaving groups, are displaced by amino groups.

A typical procedure involves reacting 1,3-dichloroacetone with ammonia (B1221849) or a primary amine in an aqueous medium. To minimize side reactions and prevent the degradation of the product, the reaction is generally carried out at controlled low temperatures, often between 0 and 5°C. The resulting product is 1,3-diaminoacetone, which is often isolated as its more stable dihydrochloride (B599025) monohydrate salt. sigmaaldrich.com

Alternative routes to the 1,3-diaminoacetone core exist, such as the reduction of the 1,3-dioxime of propanone dialdehyde (B1249045) using stannous chloride in hydrochloric acid. sciencemadness.org Another approach involves the oxidation of 1,3-diamino-2-propanol. sciencemadness.org However, the direct amination of 1,3-dihaloacetones remains a widely used and practical method. sciencemadness.org

Selective Incorporation of Z-Protected Dipeptide Moieties

With the diaminoacetone core in hand, the next critical step is the attachment of the Z-protected leucine-leucine (Z-Leu-Leu) dipeptides to the two primary amino groups of the scaffold. This process requires precise control to ensure the formation of the desired amide bonds without unwanted side reactions.

Advanced Coupling Strategies for Z-Leu-Leu Attachment

The formation of the amide linkage between the carboxylic acid of the Z-Leu-Leu dipeptide and the amino groups of the 1,3-diaminoacetone core is a classic example of peptide coupling. To facilitate this reaction efficiently and with high yield, various advanced coupling reagents are employed. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents used in peptide synthesis include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), and phosphonium (B103445) or aminium salt-based reagents. peptide.comsigmaaldrich.com For instance, reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high efficiency and ability to suppress racemization, especially when used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt). peptide.comsigmaaldrich.comacs.org

The general strategy involves dissolving the Z-Leu-Leu dipeptide and the coupling reagent in a suitable aprotic solvent. The 1,3-diaminoacetone (or its salt, which would require prior neutralization) is then added to the reaction mixture. The coupling reaction proceeds to form the target molecule, this compound. The "Z" group, a benzyloxycarbonyl group, serves as a protecting group for the N-terminus of the dipeptide during the coupling process. acs.org

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Widely used for amide and ester formation. peptide.com |

| Phosphonium Salts | PyAOP, PyBOP | Highly effective, especially for sterically hindered couplings. peptide.comsigmaaldrich.com |

| Aminium Salts | HBTU, HATU, HCTU | Fast reaction times and low racemization. peptide.comsigmaaldrich.com |

Design and Synthesis of this compound Analogs and Derivatives

The core structure of this compound provides a versatile platform for the design and synthesis of a wide range of analogs and derivatives. These modifications are often aimed at exploring structure-activity relationships and optimizing the biological properties of the parent compound. chemimpex.com

Chemical Modifications for Structure-Activity Relationship Investigations

By systematically altering different parts of the this compound molecule, researchers can gain insights into how its structure relates to its biological activity. chemimpex.com Modifications can be made to the central diaminoacetone scaffold, the dipeptide side chains, or the protecting groups.

For example, the leucine (B10760876) residues in the dipeptide could be replaced with other amino acids to investigate the effect of side-chain size, polarity, and charge. The length of the peptide chains could also be extended or shortened. Furthermore, the central ketone group of the diaminoacetone core could be reduced to a hydroxyl group, creating a 1,3-diamino-2-ol scaffold, a motif found in a number of biologically active natural products and pharmaceuticals. nih.gov

Stereochemical Control and Resolution in Synthetic Pathways

The synthesis of 1,3-diaminated compounds often presents stereochemical challenges. nih.gov Since leucine is a chiral amino acid, this compound contains multiple stereocenters. Controlling the stereochemistry during the synthesis is crucial, as different stereoisomers can have vastly different biological activities.

Strategies for stereochemical control include the use of chiral starting materials, such as enantiomerically pure amino acids, and the application of stereoselective reactions. nih.gov For instance, methods have been developed for the stereocontrolled synthesis of 1,3-diaminated ketones through the rearrangement of 1,4-diazaspiro[2.2]pentane intermediates, which allows for excellent stereocontrol. nih.gov Other approaches involve the diastereoselective reduction of ketimines or the use of chiral catalysts. nih.gov When a mixture of stereoisomers is produced, chromatographic techniques are often employed for their resolution.

Advanced Structural Characterization and Molecular Conformation of 1,3 Bis Z Leu Leu Diaminoacetone

Application of Advanced Spectroscopic Techniques for Structural Elucidation

There is no specific published data detailing the use of advanced spectroscopic techniques for the structural elucidation of 1,3-Bis-(Z-Leu-Leu)-diaminoacetone. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY, HSQC, and HMBC experiments) would be essential for assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the covalent bond connectivity. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the through-space proximity of atoms, offering crucial constraints for determining the molecule's preferred conformation in solution. Similarly, while mass spectrometry data confirming its molecular weight of 809.00 g/mol is available from commercial sources, detailed fragmentation analysis from techniques like tandem mass spectrometry (MS/MS) that could further confirm its structure has not been published in research literature. nih.gov

Computational Modeling and Analysis of Conformational Dynamics

Detailed computational studies on the conformational dynamics of this compound are not found in the reviewed literature. Such an analysis would typically involve molecular mechanics and quantum mechanics calculations to explore the molecule's potential energy surface. Molecular dynamics (MD) simulations could predict the range of conformations the molecule adopts over time in different solvent environments, revealing its flexibility and the accessible conformational states. This type of analysis is critical for understanding how the inhibitor might adapt its shape to fit into the active site of a target enzyme.

Mechanistic Insights into the Biological Activity of 1,3 Bis Z Leu Leu Diaminoacetone

Elucidation of Cysteine Protease Inhibition Mechanisms

1,3-Bis-(Z-Leu-Leu)-diaminoacetone is a compound designed for research in peptide synthesis and drug development. chemimpex.com Its structure, featuring two Z-Leu-Leu dipeptide units linked to a diaminoacetone core, suggests its potential as a protease inhibitor, particularly targeting cysteine proteases. The Z-Leu-Leu sequences are known to interact with the active sites of proteases, while the core structure can be modified to enhance stability and bioactivity. chemimpex.com

Substrate Mimicry and Active Site Interactions

The inhibitory action of peptide-based compounds like this compound often relies on substrate mimicry. nih.govyoutube.com These inhibitors are designed to resemble the natural substrates of an enzyme, allowing them to bind to the active site. nih.gov The Z-Leu-Leu portion of the molecule likely mimics the peptide sequence that a target cysteine protease would normally cleave. nih.govnih.gov

The catalytic mechanism of cysteine proteases involves a nucleophilic cysteine thiol in the active site. wikipedia.org Peptide ketone inhibitors can interact with this active site. The ketone group can be attacked by the cysteine thiol, forming a reversible hemithioacetal adduct. This binding occupies the active site and prevents the enzyme from processing its natural substrates. The affinity of such inhibitors is influenced by the peptide chain length and the specific amino acid side chains, which interact with the subsites of the enzyme's active site. nih.gov

Differential Inhibition Profiles for Specific Cathepsins (e.g., Cathepsin B and H)

Cathepsins are a group of proteases, primarily found in lysosomes, with diverse physiological roles. Due to similarities in their active sites, designing specific inhibitors can be challenging. nih.gov However, differences in their substrate specificities and the pH optima of their activity can be exploited to achieve differential inhibition. nih.gov

For instance, cathepsin B can be distinguished from many other cathepsins by its ability to act as both an endopeptidase and a carboxydipeptidase. Its substrate binding site has unique features that can be targeted for selective inhibition. nih.gov Research on other peptide-based inhibitors has shown that modifications to the peptide sequence can dramatically alter the selectivity for different cathepsins. For example, some peptide methyl ketones inhibit cathepsins B and L but not cathepsin H, which requires a free alpha-amino group in the inhibitor for binding. nih.gov The design of this compound, with its specific peptide sequence, suggests a targeted but likely differential inhibitory profile against various cathepsins.

Inhibition data for a related class of inhibitors, peptidyl acyloxymethyl ketones, demonstrates the potential for high selectivity. For example, Z-Arg-Lys-AOMK shows potent inhibition of cathepsin B at neutral pH while having significantly less effect on cathepsins V, S, C, K, and H. nih.gov This highlights how specific peptide sequences can be used to target individual cathepsins.

Interactive Table: IC50 Values of Z-Arg-Lys-AOMK against various Cathepsins at pH 7.2

| Cathepsin | IC50 (nM) |

| Cathepsin B | 20 |

| Cathepsin V | 440 |

| Cathepsin S | 2200 |

| Cathepsin C | 850 |

| Cathepsin K | Minimally inhibited at 16 µM |

| Cathepsin H | Minimally inhibited at 16 µM |

Modulation of Signal Peptide Peptidase Activity

Signal peptide peptidase (SPP) is an intramembrane aspartyl protease responsible for cleaving signal peptides within the endoplasmic reticulum membrane. nih.gov One related compound, (Z-LL)₂-ketone, has been identified as a specific and efficient inhibitor of the processing of a specific signal peptide (p-Prl) with an IC₅₀ of approximately 50 nM, without affecting other proteases like signal peptidase, lysosomal cathepsins, or the proteasome. glpbio.com Given the structural similarity, this compound may also modulate SPP activity, potentially by mimicking the structure of a signal peptide and interacting with the active site of the enzyme.

Interplay with Intramembrane Proteolysis Pathways

Intramembrane proteolysis, carried out by proteases that cleave substrates within the plane of the lipid bilayer, is a critical cellular process. nih.gov Besides SPP, other intramembrane proteases like γ-secretase and site-one protease (S1P) are crucial for various signaling pathways. nih.govpnas.org Inhibitors of these proteases are of significant interest for therapeutic development. For example, helical peptides have been designed to inhibit γ-secretase by interacting with its initial substrate docking site. nih.gov While there is no direct evidence linking this compound to these pathways, its peptide-based nature and potential to interact with intramembrane proteases like SPP suggest a possible, though yet unexplored, interplay with broader intramembrane proteolysis pathways.

Understanding Broader Proteasome System Modulation

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins that have been marked for destruction with a small protein called ubiquitin. It has several different peptidase activities.

Comparative Analysis with Known Proteasome Inhibitors (e.g., MG-132)

MG-132 is a well-known peptide aldehyde that acts as a potent, reversible inhibitor of the chymotrypsin-like activity of the proteasome. nih.gov It is widely used as a research tool to study the role of the proteasome in various cellular processes. nih.gov However, MG-132 is not entirely specific and is known to inhibit other proteases, such as calpains and cathepsin B. nih.gov

Peptide ketones, the class of compounds to which this compound belongs, also exhibit proteasome inhibitory activity. Their mechanism of action is similar to peptide aldehydes, involving the formation of a reversible adduct with the active site threonine of the proteasome. nih.gov The specificity and potency of peptide-based proteasome inhibitors are influenced by the peptide sequence.

While specific comparative data for this compound against MG-132 is not available, the general characteristics of peptide ketone inhibitors suggest they can be potent proteasome inhibitors. The development of more advanced proteasome inhibitors, such as the peptide epoxyketone carfilzomib, has led to clinically successful drugs with improved specificity and efficacy compared to earlier inhibitors like MG-132. nih.gov

Interactive Table: Comparison of Proteasome Inhibitor Classes

| Inhibitor Class | Example | Mechanism | Key Characteristics |

| Peptide Aldehydes | MG-132 | Reversible hemiacetal formation with active site threonine | Potent, but can have off-target effects on other proteases. nih.gov |

| Peptide Boronates | Bortezomib | Reversible formation of a boronic ester with active site threonine | Clinically approved for multiple myeloma. nih.gov |

| Peptide Epoxyketones | Carfilzomib | Irreversible covalent binding to active site threonine | High specificity and potency; clinically approved. nih.gov |

| Peptide Ketones | This compound (inferred) | Reversible hemithioacetal formation with active site threonine | Potency and specificity depend on the peptide sequence. nih.gov |

Molecular Recognition and Ligand Binding Dynamics of this compound

The biological activity of this compound, also known as (Z-LL)2 Ketone, is rooted in its specific molecular interactions with target enzymes. sigmaaldrich.com As a peptidyl ketone, its mechanism of action is characteristic of transition-state analogue inhibitors, which are designed to mimic the tetrahedral intermediate formed during peptide bond hydrolysis by proteases. nih.gov The symmetrical structure, featuring two Z-Leu-Leu dipeptide sequences linked to a central 1,3-diaminoacetone core, plays a crucial role in its binding affinity and specificity. sigmaaldrich.comsigmaaldrich.com

The design of such inhibitors, including peptidyl fluoromethyl ketones and peptidyl vinyl ketones, often involves creating an electrophilic ketone carbonyl. nih.govnih.gov This electrophilic center is susceptible to nucleophilic attack by an active site residue of the target protease, such as the cysteine in cysteine proteases or serine in serine proteases. nih.govacs.org This interaction typically leads to the formation of a stable covalent bond, such as a thiohemiketal in the case of cysteine proteases, which effectively inactivates the enzyme. acs.orgmdpi.com The specificity of these inhibitors is largely determined by the peptide sequence, which directs the molecule to the substrate-binding pocket of the target protease. nih.gov

In the broader context of peptidyl ketone inhibitors, the peptide portion of the molecule (P1, P2, P3, etc.) engages in non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the corresponding subsites (S1, S2, S3, etc.) of the enzyme's active site. nih.gov These interactions properly orient the electrophilic ketone "warhead" for covalent modification of the catalytic residue. acs.orgacs.org

Interaction with Receptors and Potential Ion Channel Modulation

Current research indicates that the primary biological target of this compound is not a classical receptor or an ion channel, but rather a specific type of intramembrane protease. Specifically, it has been identified as a potent and selective inhibitor of Signal Peptide Peptidase (SPP), a class of intramembrane aspartyl proteases. nih.gov

Inhibition of Signal Peptide Peptidase (SPP)

This compound functions as a transition-state analogue inhibitor of SPP. nih.gov It specifically and efficiently inhibits the processing of the preprolactin (p-Prl) signal peptide, a known substrate of SPP, with a reported IC₅₀ value of approximately 50 nM. sigmaaldrich.com This inhibitory action is highly selective. Studies have shown that even at concentrations up to 100 µM, this compound does not significantly inhibit other proteases such as lysosomal cathepsins or the multicatalytic proteasome complex. sigmaaldrich.com This specificity is noteworthy because other peptidyl ketones with similar sequences, such as Z-Leu-Leu-Leu-al (MG-132) or Z-Leu-Leu-Leu-B(OH)₂ (MG-262), are well-known inhibitors of the proteasome. adipogen.comhellobio.com

The mechanism of inhibition involves the ketone moiety acting as an electrophile that targets the active site of SPP. nih.gov As a transition-state analogue, it is believed to bind to the active site in a manner that mimics the tetrahedral intermediate of the substrate during catalysis, thereby blocking the enzyme's activity. nih.gov

There is currently no evidence to suggest that this compound directly interacts with or modulates the activity of cell-surface receptors or ion channels. Its biological effects are understood to be mediated through the inhibition of SPP-dependent proteolytic processing. sigmaaldrich.comnih.gov The specificity for SPP over other proteases like γ-secretase, which is also an intramembrane aspartyl protease, further underscores the precise molecular recognition driven by the inhibitor's structure. nih.gov

Research Findings on Inhibitory Activity

| Target Enzyme | Inhibitor | IC₅₀ | Specificity Notes |

| Signal Peptide Peptidase (SPP) | This compound | ~50 nM | Does not inhibit signal peptidases, lysosomal cathepsins, or proteasomes at high concentrations. sigmaaldrich.com |

Research Applications and Functional Roles of 1,3 Bis Z Leu Leu Diaminoacetone

Foundational Building Block in Peptide and Protein Engineering

In the fields of peptide and protein engineering, 1,3-Bis-(Z-Leu-Leu)-diaminoacetone serves as a sophisticated building block for constructing complex biomolecules. nih.govfrontiersin.org Its pre-formed dipeptide segments and central ketone functionality offer a versatile scaffold for creating novel structures with tailored properties. nih.gov

The compound is utilized in the synthesis of bioactive peptides, where its incorporation can lead to molecules with enhanced stability and bioactivity. nih.govfrontiersin.org The structure features stable peptide bonds and a non-standard ketone linker, which can confer resistance to degradation by certain proteases compared to natural peptides. nih.gov This characteristic is particularly valuable for developing potential therapeutic agents where longevity of the molecule in a biological system is crucial. nih.govfrontiersin.org Its design allows for the creation of complex peptide architectures, aiding researchers working on targeted therapies. nih.govfrontiersin.org

This compound is an exemplary scaffold for the design of peptidomimetics—compounds that mimic the structure and function of natural peptides. The central 1,3-diaminoacetone unit is not a typical amino acid linkage, allowing the resulting molecule to imitate a peptide backbone while possessing non-natural features. This is instrumental in developing molecules for targeted biological functions, as the altered structure can lead to improved specificity and affinity for biological targets like enzymes or receptors. nih.gov

Beyond peptide synthesis, this compound finds application in protein engineering. nih.gov It can be used to modify existing proteins, with the goal of enhancing their stability or modulating their function. nih.gov The ability to introduce a rigid, peptide-like structure can help stabilize protein conformations or create new binding sites, making it a useful tool for researchers exploring protein function and developing novel biotechnological applications. nih.govfrontiersin.org

Tool for Investigating Intracellular and Extracellular Proteolytic Cascades

A primary and well-defined role of this compound, also known as (Z-LL)₂ Ketone, is as a selective inhibitor for investigating proteolytic pathways. sigmaaldrich.com Proteases are enzymes that cleave proteins and are fundamental to countless cellular processes. The ability to selectively block a specific protease allows researchers to study its function in detail.

This compound is a potent and selective inhibitor of Signal Peptide Peptidase (SPP). sigmaaldrich.com Research shows that it specifically and efficiently inhibits the processing of the p-Prl signal peptide with a half-maximal inhibitory concentration (IC₅₀) of approximately 50 nM. sigmaaldrich.com Crucially, its inhibitory action is highly specific, as it does not affect the activities of other proteases such as signal peptidases, proteasomes, or lysosomal cathepsins. sigmaaldrich.com This high degree of selectivity makes it an invaluable molecular tool for dissecting the roles of SPP in cellular signaling and protein processing without the confounding effects of inhibiting other enzymes. sigmaaldrich.comcolumbia.edu

Contributions to Neurobiology Research

The strategic inhibition of proteases is a major area of investigation in neurodegenerative diseases, where aberrant protein processing plays a key role. While many inhibitors are studied for their potential to broadly block enzyme classes, the specificity of this compound allows for more nuanced investigations.

The amyloid cascade hypothesis of Alzheimer's disease posits that the production and aggregation of amyloid-β (Aβ) peptides are central to its pathology. nih.govnih.gov This process is mediated by the sequential cleavage of the Amyloid Precursor Protein (APP) by enzymes known as β-secretase and γ-secretase. nih.gov Consequently, inhibitors of these secretases are of significant research interest.

This compound, or (Z-LL)₂ ketone, has been utilized in this area of research, where it demonstrates a subtle but important function. Studies have shown that it does not act as a direct inhibitor of γ-secretase cleavage of APP. nih.gov Instead, it functions as an "inverse γ-secretase modulator" (iGSM). nih.gov This means it alters the processivity of the γ-secretase complex, influencing where the enzyme cleaves APP and thereby modulating the type of Aβ peptides produced without completely blocking the enzyme's activity. nih.gov This modulatory role distinguishes it from many other protease inhibitors and provides a specialized tool for studying the intricate mechanics of γ-secretase function in the amyloid pathway. nih.gov

Data Tables

Table 1: Compound Identification

| Property | Value | Source(s) |

|---|---|---|

| Primary Name | This compound | - |

| Synonym(s) | (Z-LL)₂ Ketone; 1,3-Bis[(benzyloxycarbonyl-L-leucyl-L-leucyl)amino]acetone | sigmaaldrich.comcolumbia.edu |

| CAS Number | 313664-40-3 | sigmaaldrich.com |

| Molecular Formula | C₄₃H₆₄N₆O₉ | sigmaaldrich.com |

| Molecular Weight | 809.00 g/mol | sigmaaldrich.com |

Table 2: Documented Inhibitory Actions

| Target Enzyme/Process | Effect | IC₅₀ | Source(s) |

|---|---|---|---|

| Signal Peptide Peptidase (SPP) | Inhibition of p-Prl signal peptide processing | ~50 nM | sigmaaldrich.com |

| γ-Secretase | No direct inhibition; acts as an inverse modulator of processivity | Not Applicable | nih.gov |

| Lysosomal Cathepsins | No effect | Not Applicable | sigmaaldrich.com |

| Proteasomes | No effect | Not Applicable | sigmaaldrich.com |

Methodological Approaches in 1,3 Bis Z Leu Leu Diaminoacetone Research

Chromatographic and Separation Techniques for Purity and Analysis

The chemical integrity and purity of 1,3-Bis-(Z-Leu-Leu)-diaminoacetone are paramount for accurate and reproducible research findings. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of such peptide-based compounds.

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for assessing the purity of synthetic peptides like this compound. researchgate.netnih.gov This technique separates molecules based on their hydrophobicity. The stationary phase typically consists of a silica (B1680970) support functionalized with alkyl chains, such as C8 or C18, while the mobile phase is a mixture of water and an organic solvent, commonly acetonitrile, with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.netnih.gov The purity of a similar compound, Z-Leu-Leu-Leu-al (MG132), is routinely confirmed to be ≥90% by HPLC, underscoring the utility of this method for quality control.

Given that this compound is synthesized from L-leucine, the potential for diastereomeric impurities exists. Chiral HPLC is a specialized technique employed to separate stereoisomers. nih.govnih.gov This can be achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer or diastereomer, leading to their separation. nih.govresearchgate.net For instance, polysaccharide-based chiral stationary phases have proven effective in resolving enantiomeric and diastereomeric mixtures of various compounds. nih.govjohnshopkins.edu The separation of diastereomeric peptide analogs can be influenced by subtle differences in their secondary structure, which affect their interaction with the stationary phase. nih.gov

The following table outlines a typical RP-HPLC method that could be applied for the purity analysis of this compound:

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a hydrophobic stationary phase for separation. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the gradient. TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the gradient for eluting the compound. |

| Gradient | 5% to 95% B over 30 minutes | Gradually increases the organic solvent concentration to elute compounds based on hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 220 nm and 254 nm | Detection of the peptide backbone (220 nm) and the benzyloxycarbonyl (Z) protecting group (254 nm). |

| Column Temperature | 25-40 °C | Temperature can influence the separation of closely related peptide structures. nih.gov |

Biophysical Methods for Interaction Studies (e.g., binding kinetics)

Understanding the interaction between this compound and its target proteases is crucial for elucidating its mechanism of action. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing these binding events in real-time and without the need for labels.

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to measure the binding kinetics of molecular interactions. nih.govnih.gov In a typical SPR experiment to study a protease inhibitor, the target protease is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the inhibitor to the protease causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. vetmeduni.ac.atmdpi.com SPR has been successfully used to analyze the binding kinetics of various small molecule inhibitors with their protein targets, including other protease inhibitors. vetmeduni.ac.atnih.govdrexel.edu

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govnih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protease. The heat released or absorbed upon binding is measured. tainstruments.comresearchgate.net From a single ITC experiment, the binding affinity (K_D), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined. nih.govnih.gov This thermodynamic data provides insight into the forces driving the interaction. ITC is a valuable tool for studying protein-peptide and protein-small molecule interactions. nih.govresearchgate.net

The following table summarizes the key parameters obtained from SPR and ITC analyses:

| Technique | Parameters Measured | Significance |

| Surface Plasmon Resonance (SPR) | k_on (association rate) | Rate at which the inhibitor binds to the enzyme. |

| k_off (dissociation rate) | Rate at which the inhibitor-enzyme complex breaks apart. | |

| K_D (equilibrium dissociation constant) | Overall strength of the binding interaction (affinity). | |

| Isothermal Titration Calorimetry (ITC) | K_D (equilibrium dissociation constant) | Provides a measure of binding affinity. |

| n (stoichiometry) | The ratio of inhibitor to enzyme in the complex. | |

| ΔH (enthalpy change) | The heat released or absorbed during binding. | |

| ΔS (entropy change) | The change in disorder of the system upon binding. |

Cell-Based and Enzyme-Based Assay Development for Functional Characterization

To determine the functional efficacy of this compound as a protease inhibitor, a variety of enzyme-based and cell-based assays are employed. These assays are designed to quantify the inhibitory activity of the compound against its specific target.

Enzyme-based assays directly measure the effect of the inhibitor on the activity of the purified target enzyme. It is known that this compound is a cysteine protease inhibitor that specifically and efficiently suppresses the processing of the p-Prl signal peptide with a half-maximal inhibitory concentration (IC₅₀) of approximately 50 nM. vetmeduni.ac.at The determination of such an IC₅₀ value is typically achieved through an in vitro enzyme inhibition assay. nih.gov These assays often utilize a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage by the enzyme. The rate of product formation is measured in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value. Fluorescence Resonance Energy Transfer (FRET) based assays are a common format, where a peptide substrate is labeled with a FRET donor and acceptor pair. nih.govnih.gov Cleavage of the substrate separates the pair, leading to a change in the fluorescence signal. nih.gov

Cell-based assays are crucial for evaluating the activity of an inhibitor in a more physiologically relevant context. frontiersin.org For an inhibitor like this compound, which targets a process like signal peptide cleavage, a cell-based reporter assay can be developed. nih.gov For example, a reporter protein could be engineered to contain a signal peptide that is a substrate for the target protease. Inhibition of the protease would prevent the cleavage of the signal peptide, leading to a measurable change in the reporter's activity or localization. nih.govyoutube.com Such assays can be designed to produce a quantifiable output, such as light from a luciferase reporter or a colorimetric change, which correlates with the inhibitor's activity. nih.govnih.gov These assays are valuable for confirming that the inhibitor can access its target within the cell and exert its inhibitory effect. nih.govyoutube.com

The following table outlines a representative enzyme inhibition assay for determining the IC₅₀ of this compound:

| Component | Description | Example |

| Enzyme | Purified target cysteine protease (e.g., signal peptide peptidase). nih.gov | Recombinant human signal peptide peptidase. |

| Substrate | A synthetic peptide containing the protease recognition sequence, linked to a reporter system. nih.gov | A FRET-based substrate with a fluorophore and quencher flanking the cleavage site. nih.govnih.gov |

| Inhibitor | This compound at various concentrations. | Serial dilutions ranging from picomolar to micromolar. |

| Buffer | A buffer system that maintains optimal pH and ionic strength for enzyme activity. | e.g., Tris-HCl buffer, pH 7.4, with DTT. |

| Detection | Measurement of the signal generated by the cleavage of the substrate over time. | Fluorescence plate reader to monitor the increase in fluorescence. |

| Data Analysis | Plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value. | Non-linear regression using a sigmoidal dose-response model. |

Future Directions and Prospective Research Avenues for 1,3 Bis Z Leu Leu Diaminoacetone

Advancements in Targeted Molecular Intervention Strategies

The primary mechanism of action of 1,3-Bis-(Z-Leu-Leu)-diaminoacetone, the inhibition of signal peptide peptidase (SPP), has paved the way for its investigation as a tool for targeted molecular intervention. A significant area of advancement lies in antiviral therapies, particularly against Herpes Simplex Virus 1 (HSV-1). Research has revealed that the HSV-1 glycoprotein (B1211001) K (gK) interacts with the host cell's SPP, a process crucial for viral infectivity. nih.govarvojournals.org By inhibiting SPP, this compound, also known as (Z-LL)2 ketone, effectively disrupts this interaction, leading to a significant reduction in viral replication. nih.govarvojournals.org

In vitro studies have demonstrated that treatment with (Z-LL)2 ketone can significantly decrease HSV-1 replication in cultured cells. nih.gov Furthermore, in vivo experiments in murine models of ocular HSV-1 infection have shown that topical administration of (Z-LL)2 ketone reduces viral titers in the eye. nih.govarvojournals.org These findings strongly suggest that targeting the gK-SPP interaction with specific inhibitors like this compound represents a promising strategy for developing novel anti-HSV-1 therapeutics. arvojournals.org

Future research in this domain will likely focus on optimizing the delivery and formulation of this compound to enhance its therapeutic efficacy. Moreover, its potential as a broad-spectrum antiviral agent against other viruses that may rely on host SPP for their life cycle is an exciting avenue for exploration.

Interactive Table 1: In Vitro and In Vivo Efficacy of this compound against HSV-1

| Study Type | Model System | Compound | Key Finding | Reference |

| In Vitro | Cultured Cells | (Z-LL)2 ketone | Significantly reduced HSV-1 replication. | nih.gov |

| In Vivo | Ocularly infected mice | (Z-LL)2 ketone | Reduced HSV-1 replication in the eyes. | nih.gov |

Exploration of Novel Biological Targets and Pathways

While the inhibition of SPP is the most well-characterized activity of this compound, its structural similarity to inhibitors of other intramembrane-cleaving proteases suggests the potential for novel biological targets. SPP belongs to the family of presenilin-type aspartic proteases, which also includes γ-secretase, an enzyme complex implicated in Alzheimer's disease. nih.govnih.gov

Studies have shown that some γ-secretase inhibitors can also inhibit SPP, highlighting a degree of cross-reactivity due to shared structural motifs in their active sites. nih.gov However, research has also indicated the possibility of developing inhibitors with high specificity for either SPP or γ-secretase. nih.gov This opens up a critical research direction: to systematically screen this compound against a panel of intramembrane proteases to fully delineate its selectivity profile. Such studies could uncover unexpected therapeutic opportunities or provide more refined tools for studying the specific roles of these enzymes in health and disease.

The discovery that this compound targets the host-pathogen interaction between HSV-1 gK and SPP has already expanded our understanding of its biological reach. nih.govarvojournals.org Future research should aim to identify other cellular pathways that are modulated by SPP activity and are consequently affected by this inhibitor. This could involve proteomics and metabolomics approaches to map the downstream consequences of SPP inhibition in various cell types and tissues.

Integration into Complex Biological Systems for Advanced Mechanistic Studies

The utility of this compound extends beyond a potential therapeutic to its application as a molecular probe for dissecting complex biological systems. The in vivo studies on HSV-1 in mice are a prime example of its use in understanding disease pathogenesis in a whole-organism context. nih.govnih.govarvojournals.org By observing the effects of SPP inhibition on viral spread and host immune response, researchers can gain deeper insights into the intricate interplay between the virus and its host.

A fascinating and unexpected application of SPP inhibition has been uncovered in the realm of plant biology. A study on the nitrogen-fixing symbiosis in Medicago truncatula revealed that a nodule-specific signal peptide peptidase (SPP) is crucial for the structural dynamics of the endoplasmic reticulum (ER) and the secretion of host proteins towards the symbiotic bacteria. nih.gov Inactivation of this SPP leads to ER stress and impaired symbiosis. nih.gov While this study did not use this compound directly, it highlights the conserved and fundamental role of SPP across different biological kingdoms. Future research could involve the use of this inhibitor in plant models to further dissect the role of SPP in plant development, stress responses, and symbiotic interactions.

The ability to selectively inhibit a key enzyme like SPP in a complex biological system allows researchers to probe its function in a temporal and controlled manner, which is often not possible with genetic knockout models that can have developmental effects. nih.gov Future studies could leverage this compound in organoid cultures, co-culture systems, and various animal models to investigate the role of SPP in a wide range of physiological and pathological processes, including immune surveillance, protein quality control, and intercellular communication.

Interactive Table 2: Investigated and Potential Biological Systems for Studying this compound

| Biological System | Organism/Model | Potential Research Focus | Reference |

| Viral Pathogenesis | Mouse (ocular infection) | Elucidating the role of SPP in HSV-1 replication and spread. | nih.govnih.govarvojournals.org |

| Plant-Microbe Interaction | Medicago truncatula | Investigating the function of SPP in symbiosis and protein secretion. | nih.gov |

| Neurobiology | Organoid/Animal Models | Exploring the selectivity and potential off-target effects on γ-secretase. | nih.gov |

| Immunology | Co-culture Systems | Dissecting the role of SPP in immune cell signaling and antigen presentation. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.